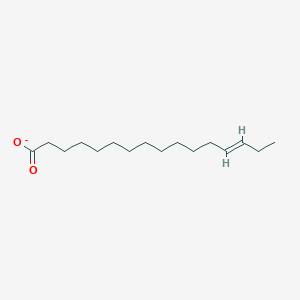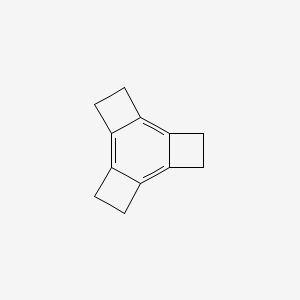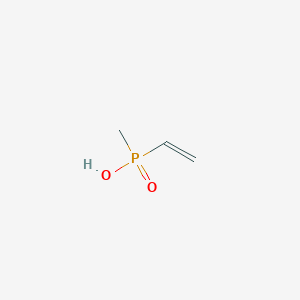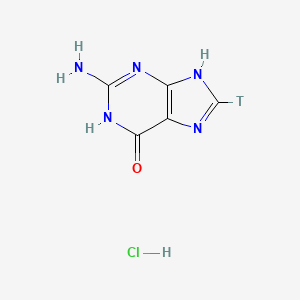![molecular formula C15H16O2 B13750660 [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has additional functional groups: a hydroxyl group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 4-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be appropriately substituted aryl halides and boronic acids .
Another method involves the Friedel-Crafts alkylation, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods like the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal . This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of halogens or nitro groups on the benzene rings.
Applications De Recherche Scientifique
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without additional functional groups.
[1,1-Biphenyl]-2-ol: Lacks the ethyl and methoxy groups.
[1,1-Biphenyl]-4-methoxy-: Lacks the hydroxyl and ethyl groups.
Uniqueness
[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler biphenyl derivatives .
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-ethyl-3-methoxy-6-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
Clé InChI |
YCKIEIRCSYXGNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


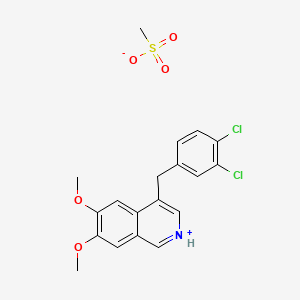
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
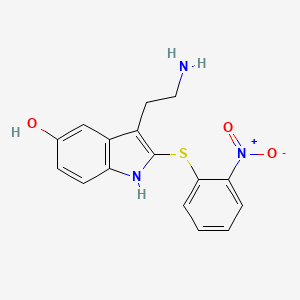
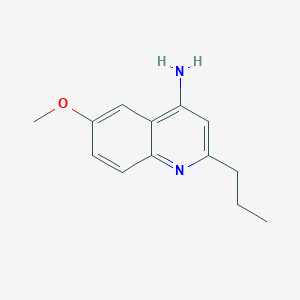


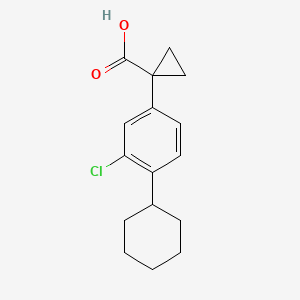
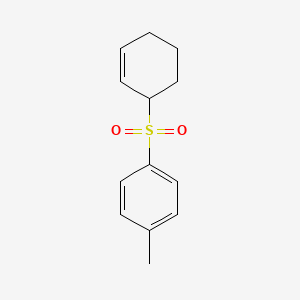
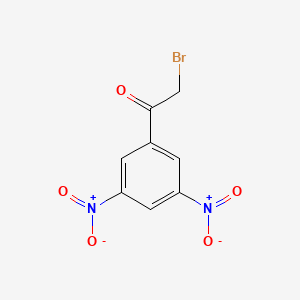
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
